N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine
Description
Contextualization of Biphenyl (B1667301) Diamines within Organic Chemistry
Biphenyl diamines are a class of organic compounds characterized by a biphenyl backbone—two phenyl rings linked by a single bond—with two amino groups attached to the rings. These molecules are of significant interest due to their rigid, yet conformationally flexible, structure. The rotational ability around the central carbon-carbon bond, combined with the electronic properties imparted by the amino groups, makes them versatile building blocks in various chemical applications.
The substitution pattern of the amino and other functional groups on the biphenyl rings gives rise to a wide array of isomers, each with unique properties. For instance, the positions of the amino groups and any additional substituents, such as methyl groups, can influence the molecule's symmetry, polarity, and reactivity. These structural nuances are critical in determining their application in fields like polymer science, materials science, and medicinal chemistry.
Historical Perspective on the Synthesis and Initial Exploration of Dimethyl Biphenyl Diamines
The synthesis of biphenyl compounds has a rich history, with early methods often relying on coupling reactions of aryl halides. The Ullmann condensation, developed in the early 20th century, provided a foundational method for creating the biphenyl linkage. Over the years, more efficient and versatile cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have become standard for synthesizing substituted biphenyl diamines with high precision and yield.
The initial exploration of many dimethyl biphenyl diamine isomers was driven by the dye industry. For example, 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, commonly known as o-tolidine, has been used as an intermediate in the production of azo dyes. nist.gov The study of these compounds provided early insights into the relationship between molecular structure and color, a fundamental concept in organic chemistry.
Rationale for Academic Investigation of Dimethyl Biphenyl Diamines
The academic investigation into dimethyl biphenyl diamines is propelled by their diverse potential applications. The rigid biphenyl core provides thermal stability, a desirable trait for high-performance polymers like polyimides. The amino groups serve as reactive handles for polymerization and can also influence the material's electronic properties. For instance, 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine is utilized in the synthesis of polyimides with low dielectric constants, which are valuable in the electronics industry for reducing signal loss. ossila.com
Furthermore, the ability of biphenyl diamines to act as ligands for metal catalysts and their potential use as hole-transporting materials in organic light-emitting diodes (OLEDs) and solar cells have spurred significant research interest. ossila.com The specific placement of methyl groups can be used to fine-tune the electronic and physical properties of these materials.
Scope and Objectives of Research on Dimethyl Biphenyl Diamines
Current research on dimethyl biphenyl diamines is multifaceted, with several key objectives:
Development of Novel Synthetic Methodologies: Researchers continue to seek more efficient, cost-effective, and environmentally friendly methods for synthesizing specific isomers.
Structure-Property Relationship Studies: A primary goal is to understand how the isomeric substitution pattern of amino and methyl groups affects the material's properties, such as thermal stability, solubility, and electronic characteristics.
Exploration of New Applications: Scientists are actively exploring the use of these compounds in advanced materials, including porous organic frameworks, sensors, and as components in organic electronics.
Computational Modeling: Theoretical studies are often employed to predict the properties of new isomers and to guide synthetic efforts toward molecules with desired functionalities.
The following table provides a summary of some well-characterized dimethyl biphenyl diamine isomers and their key research areas:
| Compound Name | CAS Number | Key Research Areas |
| 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine | 119-93-7 | Dye synthesis, Analytical reagents nist.govchemspider.com |
| 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine | 84-67-3 | High-performance polyimides, Hole-transporting materials ossila.com |
| (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | 3685-06-1 | Chiral ligands in asymmetric catalysis nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZESCMIGUOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N4 ,n4 Dimethyl 1,1 Biphenyl 3,4 Diamine
Retrosynthetic Analysis of N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine
A retrosynthetic analysis of the target molecule, this compound, suggests that the key disconnection is the C-C bond forming the biphenyl (B1667301) core. This leads to two primary synthons: a substituted aniline (B41778) or nitrobenzene derivative and a corresponding phenylboronic acid or halide.
Primary Disconnection: C-C Bond of the Biphenyl Core
The central biphenyl linkage can be retrosynthetically cleaved to yield two key precursors. A highly convergent and widely employed strategy for forming such bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach suggests two plausible disconnection pathways:
Pathway A: Disconnection at the C3-C1' bond suggests 3-bromo-N,N-dimethylaniline and 4-aminophenylboronic acid (or its protected equivalent) as the key coupling partners.
Pathway B: Alternatively, disconnection at the C4'-C1 bond points towards 4-bromo-N,N-dimethylaniline and a 3-aminophenylboronic acid derivative.
Further disconnection of the amine functionalities on these precursors leads to simpler, commercially available starting materials. For instance, the dimethylamino group can be introduced via reductive amination of a corresponding nitro or amino precursor. The primary amine can be derived from the reduction of a nitro group, a common and efficient transformation.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, several established synthetic routes can be devised for the preparation of this compound. These routes primarily revolve around the strategic formation of the biphenyl core and the introduction or modification of the amine functionalities.
Palladium-Catalyzed Cross-Coupling Approaches to the Biphenyl Core
The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing the biphenyl scaffold of the target molecule. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.
A feasible approach involves the coupling of 3-bromo-N,N-dimethylaniline with 4-aminophenylboronic acid . The unprotected amino group on the boronic acid is often compatible with the Suzuki coupling conditions, making this a direct and efficient route.
| Parameter | Condition | Reference/Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) precursors with suitable phosphine (B1218219) ligands (e.g., XPhos, SPhos) | The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions. nih.gov |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃ | The base is required to activate the boronic acid for transmetalation to the palladium center. |
| Solvent | Toluene (B28343), Dioxane, DMF, or aqueous mixtures | The solvent system is chosen to ensure solubility of the reactants and facilitate the reaction. |
| Temperature | Typically elevated temperatures (80-120 °C) | Thermal energy is usually required to drive the catalytic cycle to completion. |
An alternative, yet similar, palladium-catalyzed method is the Buchwald-Hartwig amination. While primarily used for C-N bond formation, variations of palladium catalysis can be adapted for C-C bond formation as well. mdpi.com
Reductive Amination Strategies for Amine Functionality Introduction
Reductive amination is a key strategy for introducing the N,N-dimethylamino group. This can be achieved by reacting a suitable precursor, such as an aniline or a nitro compound, with formaldehyde (B43269) in the presence of a reducing agent.
For instance, if the synthesis starts from a nitro-substituted biphenyl precursor, such as N,N-dimethyl-3-nitro-[1,1'-biphenyl]-4'-amine , the dimethylamino group is already in place. The primary amine at the 4'-position can be introduced by the reduction of a nitro group in a later step.
Alternatively, if a precursor like 3-amino-[1,1'-biphenyl]-4'-amine is synthesized first, the N,N-dimethylation of the amino group at the 3-position can be achieved via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or formic acid (Eschweiler-Clarke reaction).
Electrophilic Aromatic Substitution Precursors and Transformations
Electrophilic aromatic substitution reactions are fundamental for preparing the necessary precursors. For example, the synthesis of N,N-dimethyl-m-nitroaniline , a potential starting material, can be achieved through the nitration of N,N-dimethylaniline. It is important to control the reaction conditions to favor the formation of the meta-isomer.
| Reagent | Conditions | Outcome |
| Nitrating mixture (HNO₃/H₂SO₄) | Low temperature (e.g., 0-5 °C) | Nitration of N,N-dimethylaniline. The directing effect of the dimethylamino group needs to be carefully managed to obtain the desired meta-product. |
| Brominating agent (e.g., Br₂/FeBr₃) | Controlled conditions | Bromination of aniline or N,N-dimethylaniline to produce the required bromo-substituted precursors. |
Subsequently, the nitro group can be reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or Fe/HCl. This transformation is crucial for obtaining the final diamine product.
Multi-Step Synthesis Pathways from Readily Available Precursors
A practical multi-step synthesis of this compound can be designed by combining the aforementioned reactions. A plausible pathway is outlined below:
Nitration of N,N-dimethylaniline: N,N-dimethylaniline is nitrated to produce N,N-dimethyl-3-nitroaniline.
Bromination of N,N-dimethyl-3-nitroaniline: The nitroaniline derivative is then brominated at the position para to the nitro group to yield 5-bromo-N,N-dimethyl-3-nitroaniline.
Suzuki-Miyaura Coupling: The resulting bromo compound is coupled with 4-aminophenylboronic acid pinacol ester using a palladium catalyst to form N,N-dimethyl-3-nitro-[1,1'-biphenyl]-4'-amine.
Reduction of the Nitro Group: The nitro group is then reduced to a primary amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to afford the final product, This compound .
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider for the crucial Suzuki-Miyaura coupling step and the nitro group reduction are summarized below.
Table for Optimization of Suzuki-Miyaura Coupling:
| Parameter | Variables | Effect on Yield and Purity |
| Catalyst Loading | 0.1 - 5 mol% | Lower loading can be cost-effective but may require longer reaction times. Higher loading can increase reaction rate but also the cost and potential for side reactions. |
| Ligand Choice | Buchwald-type ligands (e.g., XPhos, SPhos), PPh₃ | The ligand influences the stability and reactivity of the palladium catalyst, affecting reaction scope and efficiency. |
| Base Strength and Stoichiometry | Weak (Na₂CO₃) vs. Strong (Cs₂CO₃); 1.5 - 3 equivalents | Stronger bases can accelerate the reaction but may also promote side reactions. The stoichiometry needs to be optimized for complete reaction. |
| Reaction Temperature | 60 - 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of reactants or products. |
| Reaction Time | 1 - 24 hours | Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time and avoid byproduct formation. |
Table for Optimization of Nitro Group Reduction:
| Parameter | Variables | Effect on Yield and Purity |
| Reducing Agent | SnCl₂/HCl, H₂/Pd-C, Fe/HCl, NaBH₄/NiCl₂ | The choice of reducing agent can affect chemoselectivity, especially if other reducible functional groups are present. |
| Solvent | Ethanol (B145695), Ethyl Acetate (B1210297), Acetic Acid, Water | The solvent affects the solubility of the substrate and the reactivity of the reducing agent. |
| Temperature | Room Temperature to Reflux | Some reductions proceed efficiently at room temperature, while others may require heating. |
| Pressure (for Catalytic Hydrogenation) | 1 - 50 atm | Higher pressure of hydrogen can accelerate the reduction rate. |
By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed to achieve high yields and purity, making the process suitable for both laboratory-scale synthesis and potential scale-up.
Green Chemistry Principles in this compound Synthesis
In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, a significant environmental impact arises from the use of organic solvents. mdpi.com Traditional solvents such as toluene, dioxane, and dimethylformamide (DMF) are effective but pose environmental and health risks. Green chemistry encourages the substitution of these with more sustainable alternatives. For the synthesis of biphenyl amines, research has explored the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, and dimethyl isosorbide. researchgate.net Aqueous micellar catalysis, utilizing surfactants like TPGS-750-M, has also emerged as a powerful technique to conduct these coupling reactions in water, significantly reducing the organic solvent waste stream. mdpi.comrsc.org
Another core principle of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. Palladium-catalyzed reactions inherently align with this principle. However, further greening of the process can be achieved by optimizing catalyst loading. Reducing the amount of palladium catalyst to parts-per-million (ppm) levels minimizes the environmental burden associated with this precious metal. nih.gov The use of highly efficient ligands, such as biarylphosphines (e.g., XPhos, SPhos), can facilitate reactions at very low catalyst loadings. rsc.org
Furthermore, the development of heterogeneous catalysts, where the palladium is supported on a solid matrix like activated carbon (Pd/C), offers significant advantages in terms of catalyst recovery and reuse. researchgate.net This not only reduces the cost of the process but also minimizes palladium contamination in the final product. The choice of base is another important consideration. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, exploring the use of milder, more soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can improve the functional group tolerance and reduce the generation of inorganic waste. chemrxiv.org
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.
Table 1: Green Chemistry Approaches in the Synthesis of this compound
| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |
|---|---|---|---|
| Safer Solvents | Toluene, Dioxane, DMF | 2-MeTHF, Water (micellar catalysis), Dimethyl Isosorbide | Reduced toxicity, improved safety profile, use of renewable resources. researchgate.net |
| Catalysis | Homogeneous Pd catalysts | Heterogeneous Pd/C, low-loading catalyst systems | Catalyst recyclability, reduced metal contamination, lower cost. researchgate.net |
| Atom Economy | Step-wise synthesis with intermediate isolation | One-pot synthesis | Reduced solvent waste, increased process efficiency, time savings. researchgate.net |
| Benign Reagents | Strong, insoluble inorganic bases (e.g., KOtBu) | Milder, soluble organic bases (e.g., DBU) | Improved functional group tolerance, reduced inorganic waste. chemrxiv.org |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The scalability of palladium-catalyzed cross-coupling reactions, which are central to the synthesis of this compound, has been a subject of extensive research in the pharmaceutical and chemical industries. mdpi.comacs.org
One of the primary challenges in scaling up these reactions is the management of the palladium catalyst. While highly efficient at laboratory scale, issues such as catalyst deactivation, homogeneous catalyst removal, and the cost of palladium become more pronounced at larger scales. acs.org For a multi-kilogram scale production, the use of a robust and highly active catalyst system with low catalyst loading is paramount to minimize cost and the burden of removing residual palladium from the final product to meet regulatory requirements. acs.org The choice between a homogeneous and a heterogeneous catalyst is a critical decision. Homogeneous catalysts often exhibit higher activity and selectivity, but their removal can be challenging. Heterogeneous catalysts, while potentially less active, are more easily separated and recycled, which can be a significant advantage in a large-scale process. researchgate.net
Heat transfer is another critical consideration. Palladium-catalyzed coupling reactions are often exothermic, and efficient heat dissipation is necessary to maintain optimal reaction temperatures and prevent runaway reactions. The design of the reactor, including its material of construction, agitation system, and cooling capacity, must be adequate for the scale of the operation.
The choice of solvent, beyond its green chemistry implications, also has significant process implications at scale. Factors such as solvent cost, boiling point, and ease of recovery and recycling are important economic drivers. The handling of reagents, especially pyrophoric or air-sensitive materials like some phosphine ligands and strong bases, requires specialized equipment and procedures to ensure safety at an industrial scale.
Process optimization is key to a successful scale-up. This involves a thorough investigation of reaction parameters such as temperature, pressure, reaction time, and reagent stoichiometry to maximize yield and minimize the formation of impurities. The purification of the final product at a large scale also needs careful consideration. Crystallization is often the preferred method for purification in industrial settings due to its efficiency and cost-effectiveness compared to chromatography.
The following table outlines key considerations for the scale-up of this compound production.
Table 2: Scale-Up Considerations for this compound Production
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations |
|---|---|---|---|
| Catalyst | High catalyst loading may be acceptable. | Low catalyst loading is crucial for cost-effectiveness. | Catalyst cost, activity, stability, and ease of removal. acs.org |
| Solvent | A wide range of solvents can be used. | Solvent selection is based on cost, safety, and recyclability. | Solvent recovery and waste treatment costs. |
| Heat Transfer | Heating mantles or oil baths provide sufficient control. | Jacketed reactors with precise temperature control are necessary. | Management of reaction exotherms to ensure safety and product quality. |
| Reagent Handling | Manual addition of reagents is common. | Automated dosing systems are used for safety and accuracy. | Safe handling of hazardous and air-sensitive materials. |
| Purification | Column chromatography is frequently used. | Crystallization and filtration are the preferred methods. | Efficiency, cost, and solvent consumption of the purification method. |
Successful scale-up of this compound synthesis hinges on a multidisciplinary approach that combines chemical process development, chemical engineering principles, and a strong commitment to safety and sustainability.
Chemical Reactivity and Derivatization Strategies for N4 ,n4 Dimethyl 1,1 Biphenyl 3,4 Diamine
Reactions Involving Primary Amine Functionality (at C3) of N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine
The primary amine at the C3 position is a versatile functional group that readily participates in a variety of classical amine reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Acylation and Sulfonylation Reactions
The primary amino group of this compound can be readily acylated to form amides and sulfonated to yield sulfonamides. These reactions are fundamental in organic synthesis for the protection of amines or to introduce new functional moieties.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent.
General Reaction Scheme for Acylation
This compound + R-COCl → N-acyl-N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine + HCl
Sulfonylation: Similarly, sulfonylation is achieved by reacting the diamine with sulfonyl chlorides in the presence of a base like pyridine (B92270). This reaction leads to the formation of a stable sulfonamide linkage.
General Reaction Scheme for Sulfonylation
This compound + R-SO2Cl → N-sulfonyl-N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine + HCl
While specific experimental data for the acylation and sulfonylation of this compound is not extensively documented in publicly available literature, the reactivity is expected to be analogous to other aromatic primary amines. The following table provides illustrative examples of typical reagents and expected products based on general chemical principles.
| Reagent Category | Specific Reagent | Expected Product Structure |
| Acyl Halide | Acetyl chloride | N-(4'-(dimethylamino)-[1,1'-biphenyl]-3-yl)acetamide |
| Acyl Halide | Benzoyl chloride | N-(4'-(dimethylamino)-[1,1'-biphenyl]-3-yl)benzamide |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(4'-(dimethylamino)-[1,1'-biphenyl]-3-yl)-4-methylbenzenesulfonamide |
| Sulfonyl Halide | Methanesulfonyl chloride | N-(4'-(dimethylamino)-[1,1'-biphenyl]-3-yl)methanesulfonamide |
Diazotization and Subsequent Transformations
The primary aromatic amine at the C3 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). This reaction forms a diazonium salt, which is a versatile intermediate for a wide array of subsequent transformations, allowing the introduction of various substituents onto the aromatic ring.
General Reaction Scheme for Diazotization
This compound + NaNO2 + 2HX → [N2]+[X]- -[1,1'-biphenyl]-4'-N,N-dimethylamine + NaX + 2H2O
The resulting diazonium salt can then be subjected to various nucleophilic substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reaction), or other transformations.
Subsequent Transformations of the Diazonium Salt:
Sandmeyer Reaction: Treatment with CuCl, CuBr, or CuCN introduces chloro, bromo, or cyano groups, respectively, onto the aromatic ring at the C3 position.
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom.
Gomberg-Bachmann Reaction: Reaction with another aromatic compound in the presence of a base can lead to the formation of a new biaryl system.
Azo Coupling: Reaction with electron-rich aromatic compounds, such as phenols or anilines, results in the formation of brightly colored azo dyes.
| Reaction Type | Reagents | Expected Product at C3 |
| Sandmeyer | CuCl / HCl | Chloro |
| Sandmeyer | CuBr / HBr | Bromo |
| Sandmeyer | CuCN / KCN | Cyano |
| Schiemann | 1. HBF4 2. Heat | Fluoro |
| Azo Coupling | Phenol | 4-((4'-(dimethylamino)-[1,1'-biphenyl]-3-yl)diazenyl)phenol |
Condensation Reactions with Carbonyl Compounds
The primary amine functionality can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases from structurally related biphenyl (B1667301) diamines, such as 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine, has been reported. nih.gov
General Reaction Scheme for Schiff Base Formation
This compound + R-CHO → Schiff Base + H2O
The specific products of condensation reactions depend on the carbonyl compound used.
| Carbonyl Compound | Expected Schiff Base Product |
| Benzaldehyde | N-(benzylidene)-4'-(dimethylamino)-[1,1'-biphenyl]-3-amine |
| Acetone | N-(propan-2-ylidene)-4'-(dimethylamino)-[1,1'-biphenyl]-3-amine |
| Salicylaldehyde | 2-(((4'-(dimethylamino)-[1,1'-biphenyl]-3-yl)imino)methyl)phenol |
Metal Coordination Chemistry via Primary Amine Sites
The nitrogen atom of the primary amine possesses a lone pair of electrons, making it a potential coordination site for metal ions. Aromatic diamines can act as ligands, forming coordination complexes with various transition metals. The coordination can be monodentate, involving only one amine group, or bidentate, where both amine groups of different molecules or a single molecule with appropriate geometry coordinate to the metal center.
While specific studies on the metal complexes of this compound are scarce, related aromatic amines are known to form stable complexes with metals such as copper(II), cobalt(II), nickel(II), and zinc(II). The geometry and properties of these complexes depend on the metal ion, the stoichiometry of the reaction, and the presence of other ligands.
Reactions Involving Tertiary Amine Functionality (at C4') of this compound
The tertiary amine at the C4' position, a dimethylamino group, is generally less nucleophilic than the primary amine at the C3 position due to steric hindrance and the electron-donating nature of the two methyl groups. However, it can still undergo specific reactions, most notably quaternization.
Quaternization Reactions
The tertiary amine can react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in a process known as the Menschutkin reaction to form a quaternary ammonium (B1175870) salt. This reaction involves the nucleophilic attack of the tertiary nitrogen on the electrophilic carbon of the alkyl halide.
General Reaction Scheme for Quaternization
This compound + R-X → [3-amino-[1,1'-biphenyl]-4'-yl]-trimethylammonium halide
The quaternization introduces a positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule.
| Alkylating Agent | Expected Quaternary Ammonium Salt |
| Methyl iodide | 3-amino-N,N,N-trimethyl-[1,1'-biphenyl]-4'-aminium iodide |
| Ethyl bromide | 3-amino-N-ethyl-N,N-dimethyl-[1,1'-biphenyl]-4'-aminium bromide |
| Benzyl chloride | 3-amino-N-benzyl-N,N-dimethyl-[1,1'-biphenyl]-4'-aminium chloride |
Oxidation Pathways of Tertiary Amines
The tertiary amine functionality in this compound is a key site for oxidative reactions. The oxidation of tertiary amines, particularly aromatic ones like N,N-dimethylaniline derivatives, can proceed through several pathways, influenced by the oxidant and reaction conditions. mdpi.comnih.govwikipedia.org
A primary oxidation pathway involves the formation of an amine N-oxide. nih.govnih.govwikipedia.org This occurs through the reaction of the tertiary amine with oxidants such as hydrogen peroxide or peroxy acids. nih.govasianpubs.orgresearchgate.net The nitrogen atom's lone pair of electrons attacks the electrophilic oxygen of the oxidant, leading to the formation of a highly polar N-O bond. wikipedia.orgthieme-connect.de
Another significant oxidation pathway is N-demethylation, which is a metabolic route observed for compounds like N,N-dimethylaniline. nih.govwikipedia.org This process can be initiated by a one-electron oxidation of the nitrogen atom to form a radical cation. researchgate.netnih.govbeilstein-journals.org Subsequent deprotonation at an adjacent methyl group generates an α-aminoalkyl radical, which can be further oxidized to an iminium ion. nih.gov Hydrolysis of the iminium ion then yields a secondary amine and formaldehyde (B43269). nih.govnih.gov
Electrochemical studies on N,N-dimethylaniline derivatives have shown that anodic oxidation can lead to tail-to-tail coupling, resulting in the formation of N,N,N′,N′-tetramethylbenzidine. mdpi.comresearchgate.net This proceeds through the initial formation of a radical cation. mdpi.com In some cases, head-to-tail coupling can also occur. mdpi.comresearchgate.net The oxidation of tertiary amines can also be facilitated by water radical cations, which act as strong oxidants to abstract an electron and form the amine radical cation. rsc.org
The specific oxidation products of this compound would depend on the chosen oxidizing agent and reaction conditions. The presence of two aromatic rings and another amino group in the molecule could lead to more complex reaction products.
Table 1: Common Oxidation Pathways of Tertiary Aromatic Amines
| Oxidation Pathway | Key Intermediates | Typical Products | Common Oxidants |
| N-Oxidation | - | Amine N-oxide | Hydrogen peroxide, Peroxy acids |
| N-Demethylation | Radical cation, Iminium ion | Secondary amine, Formaldehyde | Cytochrome P-450, Electrochemical oxidation |
| C-C Coupling | Radical cation | Tetramethylbenzidine derivatives | Electrochemical oxidation |
Protonation Equilibria and Salt Formation
The basicity of the tertiary amine group in this compound allows it to readily undergo protonation in the presence of an acid, leading to the formation of a salt. The equilibrium of this reaction is determined by the pKa of the conjugate acid of the amine.
Aromatic amines are generally weaker bases than aliphatic amines. This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, making them less available for bonding with a proton. libretexts.orgfiveable.me For aniline (B41778), the pKa of its conjugate acid is approximately 4.6. fiveable.meutexas.edu The presence of electron-donating groups, such as the two methyl groups on the nitrogen in N,N-dimethylaniline, increases the electron density on the nitrogen, making it more basic than aniline. fiveable.me Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org
The protonation of the dimethylamino group in this compound would result in the formation of a dimethylanilinium ion. The pKa value for the conjugate acid of this compound can be estimated based on related structures and is crucial for understanding its behavior in acidic solutions. A higher pKa indicates a stronger base. alfa-chemistry.com
Upon protonation, the properties of the molecule change significantly. The resulting salt will have increased water solubility and a different electronic profile compared to the free base. This protonation can also influence the reactivity of the aromatic rings in subsequent reactions. For instance, the protonated dimethylamino group, -N⁺H(CH₃)₂, becomes a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. chegg.comwikipedia.org
Table 2: Approximate pKa Values of Conjugate Acids of Relevant Amines
| Amine | pKa of Conjugate Acid | Reference |
| Aniline | ~4.6 | fiveable.meutexas.edu |
| N,N-Dimethylaniline | ~5.1 | - |
| Cyclohexylamine | ~10.7 | utexas.edu |
Reactivity of the Biphenyl Core in this compound
Electrophilic Aromatic Substitution on Substituted Phenyl Rings
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the two phenyl rings. wikipedia.org
The dimethylamino group (-N(CH₃)₂) is a powerful activating group and an ortho-, para-director. fiveable.mechegg.comchegg.com It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. wikipedia.orgorganicchemistrytutor.com This makes the ring it is attached to significantly more reactive towards electrophiles than benzene (B151609). chegg.com
The primary amino group (-NH₂) on the other ring is also an activating, ortho-, para-directing group. However, the dimethylamino group is generally considered a stronger activating group. youtube.com In cases of conflicting directing effects from multiple activating groups, the strongest activating group typically dictates the position of substitution. youtube.com Therefore, electrophilic attack is most likely to occur on the ring bearing the dimethylamino group.
The phenyl group itself is also considered an activating, ortho-, para-directing substituent. pearson.com In biphenyl, electrophilic substitution preferentially occurs at the ortho and para positions. pearson.comyoutube.com
Considering these factors for this compound, the ring containing the dimethylamino group is the most activated. Electrophilic substitution would be expected to occur primarily at the positions ortho and para to this group. The steric hindrance from the other phenyl ring and the dimethylamino group itself might influence the ratio of ortho to para products.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration of N,N-dimethylaniline typically yields the para-nitro derivative as the major product. wikipedia.org
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -N(CH₃)₂ | Strongly Activating | Ortho, Para |
| -NH₂ | Strongly Activating | Ortho, Para |
| -C₆H₅ (Phenyl) | Weakly Activating | Ortho, Para |
Nucleophilic Aromatic Substitution Adjacent to Amine Groups
Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic systems unless a strong electron-withdrawing group is present to activate the ring and a good leaving group is on the ring. The amino groups in this compound are electron-donating, which deactivates the rings towards nucleophilic attack.
However, under specific conditions, such as the presence of a powerful nucleophile and a suitable leaving group (like a halogen) on the aromatic ring, SNAr reactions can occur. The amino groups, particularly after deprotonation to form an anionic species, could potentially facilitate such reactions.
A more relevant transformation involving the amino groups is the potential for them to be converted into other functionalities that can then participate in substitution reactions. For example, the dimethylamino group has been shown to be a versatile directing group that can be transformed into other functionalities through methods like nickel-catalyzed C-N borylation. nih.gov Diazotization of the primary amino group could also create a diazonium salt, which is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
Oxidative Coupling Reactions of the Aromatic System
The aromatic system of this compound, being electron-rich due to the amino substituents, is susceptible to oxidative coupling reactions. These reactions can lead to the formation of larger, conjugated systems or polymers.
The oxidation of aromatic amines can lead to polymerization. researchgate.net For example, the oxidative polymerization of aniline is a well-known process that produces polyaniline, a conducting polymer. researchgate.netnih.gov The mechanism often involves the formation of radical cations which then couple. researchgate.net The oxidation of N,N-dimethylaniline has been shown to produce dimers like N,N,N′,N′-tetramethylbenzidine through C-C coupling. mdpi.comresearchgate.net
Similarly, the oxidative polymerization of aminodiphenylamines has been studied, showing that the coupling can occur between the nitrogen of one unit and a carbon atom of another. nih.gov The specific coupling mode can be influenced by the positions of the amino groups. nih.gov
Given the structure of this compound, oxidative conditions could lead to intermolecular C-C or C-N coupling, potentially forming dimeric, oligomeric, or polymeric structures. The reaction could be initiated by chemical oxidants or through electrochemical methods. For example, copper-catalyzed oxidative coupling of anilines can lead to the formation of azo compounds or hydrazines. nih.gov The presence of multiple reactive sites (both nitrogen atoms and activated aromatic positions) could result in a complex mixture of products, including cross-linked polymers.
Synthesis of Advanced Derivatives and Analogs of this compound
The synthesis of advanced derivatives and analogs of this compound can be achieved through various synthetic strategies, leveraging the reactivity of both the amino groups and the biphenyl core. Biphenyl derivatives are important structural motifs in many pharmacologically active compounds and materials. arabjchem.org
One common approach to synthesizing substituted biphenyls is through cross-coupling reactions, such as the Suzuki, Stille, or Hiyama couplings. nih.gov These reactions typically involve coupling an aryl halide or triflate with an organoboron, organotin, or organosilicon reagent, respectively, in the presence of a palladium catalyst. nih.gov This would allow for the synthesis of analogs with different substituents on the biphenyl core. The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is another classic method for biphenyl synthesis, particularly for sterically hindered systems. vanderbilt.edu
Derivatization of the existing this compound molecule can be accomplished by targeting the functional groups. The primary amino group can be acylated, alkylated, or converted into a diazonium salt for further transformations. The tertiary amino group can be oxidized to an N-oxide or undergo N-demethylation.
Electrophilic aromatic substitution reactions, as discussed previously, can be used to introduce a variety of functional groups onto the aromatic rings, such as nitro, halo, or acyl groups. These new groups can then serve as handles for further synthetic modifications. For example, a nitro group can be reduced to an amine, which can then be further functionalized.
The synthesis of biphenyl enamines has been reported via a one-step condensation reaction between aromatic diamines and diphenylacetaldehyde, catalyzed by camphorsulfonic acid. royalsocietypublishing.org This suggests a potential route for creating enamine derivatives from this compound. Furthermore, biphenyl diamines are used as monomers in the synthesis of polyimides, indicating that this compound could be a valuable monomer for creating novel polymers with specific properties. researchgate.net
Polymerization Reactions Incorporating this compound
The diamine nature of this compound makes it a suitable monomer for step-growth polymerization, particularly for the synthesis of high-performance polymers like polyamides and polyimides. The rigid biphenyl unit is expected to impart thermal stability and mechanical strength to the resulting polymers, while the dimethylamino group can influence solubility and electronic properties.
Polyamides: Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. This compound can be expected to react with various aromatic and aliphatic diacid chlorides via low-temperature solution polycondensation to yield novel polyamides. nih.govscielo.bryonsei.ac.kr The reaction typically proceeds by nucleophilic acyl substitution, where the amine groups of the diamine attack the carbonyl carbon of the diacid chloride, eliminating hydrogen chloride. The use of an acid scavenger, such as pyridine or triethylamine (B128534), is common in these reactions to neutralize the HCl byproduct. scielo.bryonsei.ac.kr
Polyimides: Polyimides are another class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent dielectric properties. sci-hub.ruresearchgate.netnih.gov The synthesis of polyimides involving this compound would typically follow a two-step process. The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. sci-hub.runih.gov In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration. The properties of the resulting polyimides can be tailored by the choice of the dianhydride comonomer. researchgate.net
| Polymer Type | Comonomer | Typical Reaction Conditions | Expected Polymer Properties |
| Polyamide | Terephthaloyl chloride | Low temperature (~0-25 °C), polar aprotic solvent (e.g., DMAc, NMP) with an acid scavenger (e.g., pyridine). scielo.br | High thermal stability, good mechanical strength, potentially improved solubility due to the dimethylamino group. |
| Polyamide | Isophthaloyl chloride | Similar to terephthaloyl chloride. scielo.br | Increased solubility compared to the terephthaloyl-based polyamide due to the meta-linkage, good thermal stability. |
| Polyimide | Pyromellitic dianhydride (PMDA) | Two-step: 1) Formation of poly(amic acid) in DMAc or NMP at room temperature. 2) Thermal or chemical imidization. sci-hub.ru | Excellent thermal stability, high glass transition temperature, good mechanical properties, but potentially limited solubility. |
| Polyimide | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | Similar to PMDA. researchgate.netsigmaaldrich.com | High thermal stability, good mechanical properties, potentially better processability than PMDA-based polyimides. |
Formation of Conjugated Systems and Extended Frameworks
The aromatic nature of this compound, combined with its reactive amine groups, makes it a valuable building block for the construction of conjugated systems and extended frameworks with interesting optoelectronic properties.
Poly(azomethine)s: Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the presence of the -C=N- linkage in their backbone. mdpi.comrsc.org These polymers can be synthesized through the polycondensation reaction of a diamine with a dialdehyde. mdpi.comresearchgate.netnih.gov The reaction of this compound with aromatic dialdehydes, such as terephthalaldehyde (B141574) or isophthalaldehyde, would lead to the formation of conjugated poly(azomethine)s. rsc.orgrsc.org The extended π-conjugation along the polymer backbone, involving the biphenyl units and the azomethine linkages, is expected to result in materials with semiconducting and photoluminescent properties.
Oxidative Coupling: Another strategy to form extended conjugated frameworks is through oxidative coupling reactions. While the amine groups themselves are not directly involved in forming the conjugated backbone in this case, they can influence the electronic properties and direct the polymerization of other attached reactive groups. More directly, oxidative C-C coupling reactions, often catalyzed by transition metals, could potentially be used to link multiple units of this compound or its derivatives, leading to the formation of two-dimensional conjugated polymers or covalent organic frameworks (COFs). cityu.edu.hk
| Conjugated System | Comonomer/Reaction Type | Typical Reaction Conditions | Expected Properties of the Resulting Material |
| Poly(azomethine) | Terephthalaldehyde | Solution polymerization in solvents like DMF or DMAc, often with an acid catalyst. mdpi.comrsc.org | Thermal stability, semiconductivity, potential for photoluminescence, good solubility in organic solvents. |
| Poly(azomethine) | 2,5-Thiophenedicarboxaldehyde | Similar to terephthalaldehyde. | Enhanced conjugation due to the thiophene (B33073) unit, potentially smaller bandgap compared to the all-phenylene analogue. |
| Extended Framework | Oxidative C-C Coupling | Transition metal catalyst (e.g., FeCl₃) in an appropriate solvent. cityu.edu.hk | High thermal stability, porous structure (in the case of COFs), interesting electronic and optical properties. |
Heterocyclic Ring Formation Utilizing Amine Groups
The presence of an ortho-diamine (1,2-diamine) functionality on one of the phenyl rings of this compound is a key structural feature that allows for the facile synthesis of fused heterocyclic systems.
Quinoxalines: Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological and materials applications. mtieat.org They are most commonly synthesized by the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. nih.govniscpr.res.innih.gov Therefore, this compound can serve as a direct precursor to a variety of substituted quinoxalines. The reaction with a 1,2-diketone like benzil (B1666583) would yield a diphenyl-substituted quinoxaline (B1680401), while reaction with glyoxal (B1671930) would give the unsubstituted parent quinoxaline fused to the biphenyl system. These reactions are often carried out in solvents like ethanol (B145695) or acetic acid and can sometimes be catalyzed by acids. nih.govniscpr.res.inchim.it
Benzimidazoles: Benzimidazoles are another fundamentally important heterocyclic scaffold found in many pharmaceuticals and functional materials. semanticscholar.orgijmpronline.comnih.gov A common synthetic route to benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde, followed by oxidative cyclization, or directly with a carboxylic acid or its derivatives under acidic conditions and high temperatures. semanticscholar.orgnih.govorganic-chemistry.org The reaction of this compound with an aldehyde would first form a Schiff base, which would then undergo intramolecular cyclization and oxidation to yield the benzimidazole (B57391) ring.
| Heterocyclic Ring | Reagent | Typical Reaction Conditions | Expected Product Structure |
| Quinoxaline | Benzil (1,2-diphenylethane-1,2-dione) | Reflux in ethanol or acetic acid. niscpr.res.in | A quinoxaline ring fused to the biphenyl core, with two phenyl substituents on the newly formed ring. |
| Quinoxaline | Glyoxal | Similar to benzil. | A quinoxaline ring fused to the biphenyl core. |
| Benzimidazole | Benzaldehyde | Condensation followed by oxidation, or in the presence of an oxidizing agent. organic-chemistry.org | A benzimidazole ring fused to the biphenyl core, with a phenyl substituent at the 2-position. |
| Benzimidazole | Formic Acid | Heating in the presence of a mineral acid (e.g., HCl). semanticscholar.org | A benzimidazole ring fused to the biphenyl core. |
Mechanistic Investigations of this compound Transformations
While specific mechanistic studies on this compound are not extensively reported, the reactivity can be inferred from general principles of organic chemistry and computational studies on closely related molecules. A Density Functional Theory (DFT) study on the similar compound N⁴,N⁴′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine provides valuable insights into the electronic structure and reactivity. tandfonline.comresearchgate.net
Electronic Properties and Reactivity: DFT calculations on the analogous tetraamine (B13775644) suggest that the highest occupied molecular orbital (HOMO) is delocalized across the biphenyl system and the nitrogen atoms, indicating that these sites are electron-rich and susceptible to electrophilic attack. tandfonline.comresearchgate.net The nitrogen atoms of the primary amine groups are the primary sites for nucleophilic attack in reactions such as acylation (polyamide formation) and condensation with carbonyls (polyazomethine and heterocyclic ring formation). The ortho-diamine arrangement facilitates cyclization reactions due to the proximity of the two nucleophilic amine groups.
Mechanism of Polymerization: The formation of polyamides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion, and after deprotonation, the amide bond is formed. This process repeats at both ends of the monomers to build the polymer chain. nih.gov
Mechanism of Heterocycle Formation:
Quinoxaline Synthesis: The reaction begins with the nucleophilic attack of one of the ortho-amino groups on a carbonyl carbon of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by the formation of a Schiff base (imine) through dehydration. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl group (or the imine carbon in a tautomeric form). A final dehydration step leads to the aromatic quinoxaline ring. nih.gov
Benzimidazole Synthesis: When reacting with an aldehyde, one amine group forms a Schiff base. The second amine group then attacks the imine carbon in an intramolecular fashion. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. organic-chemistry.org In the reaction with a carboxylic acid, the acid protonates one of the amino groups, and the other amine attacks the carbonyl carbon. Dehydration then leads to the formation of the benzimidazole ring. nih.gov
Computational studies, such as the analysis of global chemical reactivity descriptors (e.g., chemical hardness, softness, and Fukui functions), can further elucidate the most probable sites for electrophilic and nucleophilic attack, providing a theoretical basis for the observed or predicted reactivity of this compound. tandfonline.comresearchgate.net
Computational and Theoretical Investigations of N4 ,n4 Dimethyl 1,1 Biphenyl 3,4 Diamine
Theoretical Insights into Reaction Mechanisms Involving N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms at a molecular level. For a molecule like this compound, theoretical investigations would primarily focus on reactions characteristic of aromatic amines, such as electrophilic substitution, oxidation, and polymerization.
Electrophilic Aromatic Substitution: The amino and dimethylamino groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. Computational studies can map the potential energy surface for electrophilic attack at various positions on the two phenyl rings. By calculating the activation energies for the formation of the sigma complex (Wheland intermediate) at each potential site, the regioselectivity of reactions like nitration, halogenation, or sulfonation can be predicted. The presence of two activating amino groups on different rings, one primary and one tertiary, introduces electronic asymmetry, which would be a key focus of such a study. Theoretical calculations would help determine which ring is more activated and which positions are most susceptible to electrophilic attack.
Oxidative Polymerization: Aromatic diamines are common monomers for the synthesis of conducting polymers. researchgate.netcyberleninka.ru Theoretical models can provide invaluable insights into the mechanism of oxidative polymerization. This would involve calculating the geometries and energies of the radical cations formed upon initial oxidation of the diamine. Subsequent steps, such as radical-radical coupling to form dimers and further chain propagation, can be modeled to understand the thermodynamics and kinetics of the polymerization process. DFT calculations can help predict the most likely coupling positions (e.g., N-N, C-N, or C-C coupling) and the resulting polymer structure. researchgate.net
Transition State Analysis: A critical aspect of mechanistic studies is the identification and characterization of transition states. smu.edu Computational methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods are employed to locate the transition state structures connecting reactants to products. researchgate.net The calculated activation enthalpy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction rate. For instance, in an electrophilic substitution reaction, the activation energy for the formation of the sigma complex would be the key determinant of the reaction's feasibility and regioselectivity.
Below is an illustrative table of the types of data that would be generated from such computational studies to compare different reaction pathways.
| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Nitration | ortho to -NH2 | Value | Value |
| Nitration | para to -NH2 | Value | Value |
| Nitration | ortho to -N(CH3)2 | Value | Value |
| Dimerization (Polymerization) | N-N Coupling | Value | Value |
| Dimerization (Polymerization) | C-C Coupling (para to N) | Value | Value |
| Note: The values in this table are placeholders and would be determined through specific DFT calculations. |
Analysis of Aromaticity and Electronic Delocalization within this compound
The electronic properties of this compound are intrinsically linked to the aromaticity of its biphenyl (B1667301) core and the extent of electronic delocalization across the molecule. Computational methods provide a quantitative assessment of these properties.
Aromaticity Indices: Aromaticity is a key concept that explains the stability and reactivity of cyclic conjugated systems. semanticscholar.org Several computational metrics are used to quantify it:
Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. unirioja.es It involves calculating the magnetic shielding at a specific point, typically the center of a ring (a "ghost atom"). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). diva-portal.org For this compound, NICS calculations would be performed for the center of each phenyl ring to assess their individual aromaticity and the influence of the substituents.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the equalization of bond lengths within a ring compared to an ideal aromatic system. acs.org A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively.
Electronic Indices: Other indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) can also be calculated to provide further insight into the electronic delocalization. dtu.dk
Electronic Delocalization and Substituent Effects: The connection between the two phenyl rings allows for π-electron delocalization across the biphenyl system. The extent of this delocalization is highly dependent on the torsional (dihedral) angle between the planes of the two rings. A planar conformation maximizes π-orbital overlap and delocalization, while a twisted conformation reduces it. Computational studies can determine the equilibrium geometry and the rotational barrier around the central C-C bond. acs.org
The electron-donating amino and dimethylamino groups are expected to increase the electron density of the phenyl rings, which can be visualized through calculated molecular electrostatic potential (MEP) maps. Natural Bond Orbital (NBO) analysis is another powerful tool to study charge distribution and delocalization by quantifying the interactions between occupied and unoccupied orbitals. nih.gov This analysis would reveal the extent of the lone pair delocalization from the nitrogen atoms into the π-system of the rings.
The following table illustrates the kind of data that a computational analysis of aromaticity for this molecule would yield.
| Phenyl Ring | Substituents | HOMA Value | NICS(0) (ppm) | NICS(1) (ppm) |
| Ring A | 3-amino | Value | Value | Value |
| Ring B | 4'-dimethylamino | Value | Value | Value |
| Note: NICS(0) refers to the value at the ring center, and NICS(1) is typically calculated 1 Å above the ring plane. The values are placeholders pending specific calculations. |
Advanced Analytical and Characterization Methodologies for N4 ,n4 Dimethyl 1,1 Biphenyl 3,4 Diamine
Spectroscopic Characterization Techniques Applied to N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a comprehensive structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different types of protons and their connectivity. The aromatic region would show a complex pattern of signals corresponding to the protons on the two phenyl rings. The integration of these signals would confirm the number of protons on each ring. The N-methyl protons would appear as a sharp singlet, likely in the range of 2.8-3.3 ppm, with an integration value corresponding to six protons. The protons of the primary amine (NH₂) and the N-H proton of the dimethylamino group would appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see distinct signals for the methyl carbons, the aromatic carbons attached to the amino groups, the other aromatic carbons, and the carbons at the biphenyl (B1667301) linkage. The chemical shifts of the carbons attached to the nitrogen atoms would be significantly influenced by the electron-donating nature of the amino groups.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex splitting patterns in the aromatic region. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
Hypothetical ¹H NMR Data Table (Note: This data is illustrative and based on typical chemical shifts for similar structures.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5-6.8 | Multiplet | 7H | Aromatic Protons |
| ~3.7 | Broad Singlet | 2H | -NH₂ |
Hypothetical ¹³C NMR Data Table (Note: This data is illustrative and based on typical chemical shifts for similar structures.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~150-145 | C-NH₂ |
| ~148-143 | C-N(CH₃)₂ |
| ~142-130 | Quaternary Aromatic C |
| ~129-115 | Aromatic CH |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) would appear as two distinct bands in the region of 3500-3300 cm⁻¹. The C-N stretching vibrations for both the aromatic amine and the tertiary aromatic amine would be observed in the 1350-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. chemicalbook.com For this compound, the symmetric vibrations of the biphenyl backbone would likely produce strong signals in the Raman spectrum, providing information about the planarity and conjugation of the ring system.
Characteristic Vibrational Modes Table
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3500-3300 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1650-1580 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Aromatic Amine | C-N Stretch | 1350-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions in the ultraviolet region due to π → π* transitions within the aromatic biphenyl system. The presence of the electron-donating amino and dimethylamino groups is likely to cause a red shift (bathochromic shift) of these absorption maxima to longer wavelengths compared to unsubstituted biphenyl, extending into the visible range. researchgate.netresearchgate.net The solvent can influence the position of these absorption bands. glpbio.com
Expected UV-Vis Absorption Data
| Transition | Expected λmax (nm) |
|---|
Mass Spectrometry Techniques (ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique suitable for polar and thermally labile molecules. This compound would be expected to readily form a protonated molecule [M+H]⁺ in positive ion mode, allowing for the accurate determination of its molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. The electron ionization (EI) would lead to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule, with likely cleavages at the C-N bonds and within the biphenyl system, providing valuable structural confirmation. For instance, the loss of a methyl group from the molecular ion is a common fragmentation pathway for N-methylated compounds.
Chromatographic Separation and Purity Assessment of this compound
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for this compound.
Method Development Considerations:
Column: A C18 or C8 stationary phase would be appropriate, providing good retention for the relatively non-polar biphenyl backbone.
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer would be used. sielc.com The pH of the buffer would be a critical parameter to control the ionization state of the amino groups and thus the retention time and peak shape. An acidic pH would likely be optimal to ensure the amino groups are protonated, leading to sharp, symmetrical peaks.
Detection: A UV detector would be highly effective, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., around 280 nm or a longer wavelength maximum).
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities with different polarities.
The developed HPLC method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure its suitability for quantitative purity analysis. nih.gov
Illustrative HPLC Method Parameters Table
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, this compound, like many aromatic amines, possesses low volatility due to its molecular weight and the presence of polar amino groups capable of hydrogen bonding. To make it amenable to GC analysis, a derivatization step is typically required to convert the non-volatile amine into a more volatile derivative.
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in primary and secondary amines. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups. idc-online.comomicsonline.org This process reduces the polarity and increases the volatility of the analyte, allowing for its successful separation and detection by GC. nih.govsemanticscholar.org
The GC analysis of the silylated this compound would be performed on a capillary column, typically with a non-polar stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of the derivatized compound. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides not only retention time data for identification but also mass spectra that can confirm the structure of the derivatized analyte.
Table 1: Illustrative GC Conditions for the Analysis of a Silylated Aromatic Amine
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Detector | Mass Spectrometer |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Mass Range | 50-550 amu |
This table presents typical starting conditions for GC-MS analysis of silylated aromatic amines and would require optimization for the specific derivative of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. chemistryhall.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rasayanjournal.co.in This is possible because the starting materials, intermediates, and the final product will likely have different polarities, leading to different retention factors (Rƒ) on a TLC plate. chemistryhall.com
For aromatic amines, silica (B1680970) gel is a commonly used stationary phase. researchgate.net The mobile phase, or eluent, is a solvent or a mixture of solvents. The choice of eluent is critical for achieving good separation. A common starting point for the separation of aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. silicycle.comsciencemadness.org For basic compounds like amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to prevent tailing of the spots and improve resolution. silicycle.com
The progress of the reaction is monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. After developing the plate in a suitable solvent system, the spots are visualized, typically under UV light (254 nm), as aromatic compounds often absorb UV radiation. asianpubs.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Table 2: Exemplary TLC Solvent Systems for Aromatic Amines
| Solvent System (v/v) | Application Notes |
| Hexane / Ethyl Acetate (e.g., 7:3) | A good starting point for moderately polar compounds. The ratio can be adjusted to optimize separation. |
| Toluene / Diethyl Ether | Another common system for aromatic compounds. |
| Dichloromethane / Methanol (e.g., 95:5) | Suitable for more polar amines. The methanol percentage can be increased for compounds with lower Rƒ values. |
| Hexane / Ethyl Acetate with 0.5% Triethylamine | The addition of a basic modifier helps to reduce streaking of amine spots on silica gel. |
X-ray Crystallography for Solid-State Structure Determination of this compound
A typical crystallographic analysis would involve growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data by irradiating it with X-rays. mdpi.com The resulting diffraction pattern is then used to solve the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Table 3: Crystallographic Data for Representative Biphenyl Diamine Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature |
| N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine nih.gov | Monoclinic | P2₁/c | Nearly planar biphenyl unit. |
| N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine nycu.edu.tw | Triclinic | P-1 | Coplanar biphenyl group. |
| N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine nih.gov | Orthorhombic | Pccn | Twisted biphenyl unit (dihedral angle ~61°). |
This data for related compounds suggests that the conformation of the biphenyl core in this compound could be influenced by crystal packing forces and substituent effects.
Electroanalytical Methods for Redox Properties of this compound
Electroanalytical techniques, particularly cyclic voltammetry (CV), are instrumental in probing the redox behavior of electroactive molecules like aromatic diamines. d-nb.info These methods can determine the oxidation potentials of the compound and assess the stability of the resulting oxidized species. The amine functionalities in this compound are expected to be susceptible to oxidation.
A cyclic voltammetry experiment involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current. For an aromatic diamine, the voltammogram would likely show one or more oxidation peaks corresponding to the removal of electrons from the nitrogen atoms. researchgate.net The position of these peaks provides information about the ease of oxidation. The reversibility of the redox process can be evaluated by the presence and characteristics of the corresponding reduction peaks on the reverse scan.
The electronic nature of the substituents on the biphenyl rings and the nitrogen atoms will influence the oxidation potentials. The electron-donating methyl groups on the nitrogen atoms are expected to lower the oxidation potential compared to the unsubstituted diamine. The stability of the generated radical cations is also a key parameter that can be investigated by repeated cycling; a decrease in peak currents over successive cycles would indicate instability of the oxidized species. d-nb.info
Table 4: Typical Experimental Parameters for Cyclic Voltammetry of an Aromatic Amine
| Parameter | Specification |
| Working Electrode | Glassy Carbon or Platinum |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile or Dichloromethane (spectroscopic grade) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar |
| Analyte Concentration | 1-10 mM |
| Scan Rate | 100 mV/s (variable to study kinetics) |
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures and the unambiguous identification of individual components. For the analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.
As discussed previously, GC-MS of a derivatized sample would provide both chromatographic separation and mass spectrometric data, which is highly effective for structural elucidation and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. sielc.com In LC-MS, the compound is first separated by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column. The eluent from the HPLC is then introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analytes, which generates protonated molecules [M+H]⁺ that can be detected by the mass analyzer.
LC-MS can be used to determine the molecular weight of the compound with high accuracy, confirm its identity, and quantify its purity. Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for distinguishing between isomers and identifying unknown impurities.
Table 5: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Sample Preparation | Information Obtained | Advantages | Limitations |
| GC-MS | Derivatization (e.g., silylation) required | Retention time, mass spectrum of derivative | High resolution separation, extensive mass spectral libraries available | Derivatization step can be time-consuming and introduce artifacts |
| LC-MS | Typically none required | Retention time, accurate molecular weight, structural information (with MS/MS) | Applicable to non-volatile and thermally labile compounds, direct analysis | Lower chromatographic resolution than GC for some compounds |
Applications and Functional Materials Derived from N4 ,n4 Dimethyl 1,1 Biphenyl 3,4 Diamine
N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine as a Ligand in Transition Metal Catalysis
Aromatic diamines are a well-established class of ligands in transition metal catalysis, capable of forming stable complexes with a variety of metals and influencing the catalytic activity and selectivity of numerous organic transformations. However, based on a comprehensive review of publicly available scientific literature, there is limited specific information on the use of this compound as a ligand in this context.
While the synthesis of metal complexes with various aromatic diamines is widely reported, specific studies detailing the design and synthesis of metal complexes incorporating this compound as a ligand are not readily found in the surveyed literature. The general methodology for the synthesis of such complexes would typically involve the reaction of the diamine with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent. The coordination of the diamine to the metal center would occur through the nitrogen atoms of the amine groups, potentially forming chelate rings and stabilizing the resulting metal complex.
Due to the lack of available research on the metal complexes of this compound, there is no specific data on their catalytic activity in organic transformations. In principle, such complexes could be investigated for their potential in various catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenations, and oxidations. The electronic and steric properties imparted by the dimethyl-biphenyl-diamine scaffold could offer unique advantages in terms of catalyst stability, activity, and selectivity. However, without experimental data, any discussion of its catalytic performance remains speculative.
Role of this compound in Polymer Chemistry and Advanced Materials
The bifunctional nature of this compound, possessing two reactive amine groups, makes it a valuable monomer for the synthesis of high-performance polymers through polycondensation reactions. The incorporation of the dimethyl-biphenyl unit into the polymer backbone is expected to impart desirable properties such as thermal stability, mechanical strength, and specific optoelectronic characteristics.
This compound can serve as a diamine monomer in polycondensation reactions with various co-monomers, such as dicarboxylic acids, diacyl chlorides, or tetracarboxylic dianhydrides, to produce polyamides and polyimides, respectively.
Polyamides: The synthesis of polyamides from aromatic diamines and dicarboxylic acids is a well-established method. nih.govmdpi.com The Yamazaki-Higashi phosphorylation reaction, for instance, is a common method for direct polycondensation. nih.govmdpi.com Polyamides derived from biphenyl (B1667301) diamines are known for their excellent thermal stability and mechanical properties. nih.govsci-hub.ru The introduction of methyl groups on the biphenyl unit, as in this compound, can enhance the solubility of the resulting polyamides in organic solvents by disrupting chain packing and reducing intermolecular forces. sci-hub.ru
Polyimides: Aromatic polyimides are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, and excellent mechanical and electrical properties. nih.govresearchgate.nethku.hkresearchgate.netresearchgate.netibm.com The synthesis typically involves a two-step process: the reaction of a diamine with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to the final polyimide. sci-hub.runih.gov The properties of the resulting polyimides are highly dependent on the chemical structure of the diamine and dianhydride monomers. The use of a non-coplanar and substituted biphenyl diamine like this compound is anticipated to yield polyimides with improved solubility and processability without significantly compromising their high-temperature performance. sci-hub.ruresearchgate.net
| Polymer Type | Diamine Monomer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) | Reference |
|---|---|---|---|---|
| Polyamide | 2,2'-Dimethyl-4,4'-bis(4-aminophenoxy)biphenyl | 226-273 | 467-496 (in N2) | sci-hub.ru |
| Polyamide | Various aromatic diamines with 4,4'-bis(4-carboxymethylene)biphenyl | 210-261 | 497-597 (in air) | nih.gov |
| Polyimide | 2,2'-Dimethyl-4,4'-bis(4-aminophenoxy)biphenyl | 239-303 | 488-534 (in N2) | sci-hub.ru |
| Polyimide | Various diamines with 3,3′,4,4′-benzhydrol tetracarboxylic dianhydride | 268-341 | 457-524 (in N2) | hku.hk |
| Polyimide | p-Phenylenediamine and 2-(4-aminophenyl)-6-amino-4(3H)-quinazolinone with BPDA | >400 | 611 (in N2) | researchgate.net |
Aromatic diamines are crucial building blocks for various optoelectronic materials, including hole-transporting materials in organic light-emitting diodes (OLEDs) and components of electroactive polymers. The electron-rich nature of the diamine moiety combined with the conjugated biphenyl system in this compound suggests its potential for such applications.
Polymers incorporating triarylamine units, which are structurally related to the diamine , have been synthesized and shown to exhibit interesting optoelectronic properties. For example, polysquaraines based on N1,N4-didodecyl-N1,N4-diphenylbenzene-1,4-diamine have been investigated for their broad emission spectra and potential use in OLEDs. rsc.orgrsc.org The incorporation of this compound into similar conjugated polymer backbones could lead to materials with tunable photophysical and electronic properties, making them suitable for a range of optoelectronic devices.
Aromatic diamines are widely used as curing agents for epoxy resins and as precursors for high-performance thermosetting resins like bismaleimides and polybenzoxazines. These materials are valued for their high thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries. nih.gov
While specific studies on the use of this compound in thermosetting resins are not prevalent, its structural features suggest its suitability for such applications. As a curing agent for epoxy resins, the two primary amine groups would react with the epoxide rings to form a cross-linked network. The rigidity of the biphenyl unit would contribute to a high glass transition temperature and good thermal stability of the cured resin.
Furthermore, this compound could be used to synthesize bismaleimide (B1667444) (BMI) resins. The reaction of the diamine with maleic anhydride (B1165640) would yield a bismaleimide monomer, which can then be thermally cured to a highly cross-linked, high-temperature resistant thermoset. The methyl substituents on the biphenyl backbone could potentially improve the processability of the BMI resin by lowering its melting point or enhancing its solubility in organic solvents.
This compound in Dye and Pigment Chemistry
This compound serves as a valuable building block in the synthesis of complex dyes and pigments. Its biphenyl core provides rigidity and a scaffold for extended conjugation, while the strategically placed amino groups offer reactive sites for chemical modification and influence the electronic properties of the resulting molecules. The presence of both a primary amine (-NH2) at the 3-position and a dimethylamino group (-N(CH3)2) at the 4'-position allows for differential reactivity and fine-tuning of the final chromophore's characteristics.
Chromophore Synthesis and Photophysical Properties
The synthesis of chromophores from this compound leverages the reactivity of its amine functional groups. These groups can readily participate in condensation reactions, diazotization, and coupling reactions to form larger, conjugated systems that absorb light in the visible spectrum. For instance, the primary amine can be converted into a diazonium salt and coupled with various aromatic compounds to produce a wide range of azo dyes. The dimethylamino group acts as a powerful electron-donating group, which can significantly influence the intramolecular charge transfer (ICT) characteristics of the dye, thereby affecting its color and photophysical properties.
Oligophenylvinyls are a common class of chromophores used in organic light-emitting devices (OLEDs) and for studying energy transfer. nih.gov The synthesis of related diamino-substituted chromophores often involves multi-step processes that can include alkylation, bromomethylation, and Horner-Emmons reactions. nih.govresearchgate.net Dyes synthesized from precursors like this compound are studied for their unique photophysical behaviors.
Key photophysical properties investigated in these derived dyes include:
Absorption and Emission Spectra: The wavelengths of maximum absorption (λmax) and emission (λem) determine the color of the dye. These properties are highly dependent on the solvent's polarity and the extent of the molecule's conjugated system. nih.gov
Quantum Yield: This measures the efficiency of the fluorescence process, indicating the ratio of photons emitted to photons absorbed. Dyes with high quantum yields are essential for applications in imaging and sensing. nih.gov
Stokes Shift: This is the difference in energy between the absorption and emission maxima. A large Stokes shift is often desirable in fluorescent probes to minimize self-quenching and improve signal detection. mdpi.com
Amplified Spontaneous Emission (ASE): Some organic dyes, when dissolved in suitable solvents and excited by a laser source, exhibit ASE, a phenomenon crucial for their application as laser media. nih.gov
The table below summarizes typical photophysical properties that are characterized for newly synthesized dyes.
| Property | Description | Significance in Dye Chemistry |
| Absorption Maximum (λmax) | The wavelength at which a substance shows maximum absorption of light. | Determines the color of the dye and the required excitation wavelength. |
| Emission Maximum (λem) | The wavelength at which a substance emits the most light (fluorescence). | Determines the color of the emission, crucial for imaging applications. |
| Quantum Yield (ΦF) | The ratio of the number of photons emitted to the number of photons absorbed. | Indicates the brightness and efficiency of a fluorescent dye. |
| Stokes Shift | The difference in wavelength or frequency between the absorption and emission maxima. | A larger shift helps in separating excitation from emission signals. mdpi.com |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Relates to the sensitivity of detection. |
Applications in Sensing and Imaging Technologies
The unique structure of this compound makes its derivatives suitable for advanced applications in sensing and imaging. The amine groups can be functionalized to create binding sites for specific analytes, such as metal ions or volatile organic compounds. rsc.orgnih.gov
In biological imaging, derivatives known as photoactivatable fluorophores (PAFs), or caged dyes, are particularly valuable. These molecules are initially non-fluorescent but can be "uncaged" or switched on by light of a specific wavelength, allowing for precise spatiotemporal control in tracking cellular processes. nih.gov The development of such probes often involves attaching photolabile protecting groups to fluorophores derived from aromatic amines. nih.gov
Furthermore, dye derivatives can be conjugated with other functional components, such as magnetic nanoparticles (e.g., Fe3O4), to create multifunctional probes for bimodal imaging. nih.gov These hybrid materials combine the fluorescence properties of the dye with the magnetic resonance imaging (MRI) contrast capabilities of the nanoparticles, enabling more comprehensive diagnostic applications in medicine, particularly for tumor imaging. nih.gov The synthesis of chemosensors from biphenyl-containing structures has been demonstrated to allow for the selective and sensitive fluorescent detection of metal ions like Al³⁺ and Zn²⁺. rsc.org This sensing capability arises from the specific coordination of the metal ion with the sensor molecule, which modulates its electronic structure and results in a detectable change in fluorescence. rsc.org
Analytical Reagent Applications of this compound
In analytical chemistry, this compound has potential as a specialized reagent, particularly in chromatography and chemical sensing, due to its reactive amine groups and inherent spectroscopic properties.
Derivatization Reagent for Chromatographic Analysis
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a specific analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sdiarticle4.comresearchgate.net Many analytes, such as biogenic amines, lack a chromophore or fluorophore, making them difficult to detect with standard UV-Visible or fluorescence detectors. thermofisher.com
This compound can theoretically be used as a pre-column or post-column derivatizing agent. Its primary and tertiary amine groups can react with specific functional groups on target analytes. This process attaches the biphenyl moiety to the analyte, which serves two main purposes:
Enhanced Detectability: The biphenyl system is a strong chromophore, allowing for sensitive detection using UV-Vis detectors.
Improved Separation: The modification alters the analyte's polarity and size, which can improve its chromatographic resolution and peak shape. researchgate.net
The process is particularly useful for analyzing compounds with primary and secondary amine groups. nih.gov The choice of derivatization reagent depends on the analyte and the desired detection method. greyhoundchrom.com For fluorescence detection, a reagent that forms a highly fluorescent derivative is chosen. greyhoundchrom.com
The table below lists common derivatizing reagents used for amines in HPLC, illustrating the chemical class to which a reagent based on this compound would belong.
| Derivatizing Reagent | Target Functional Group | Detection Method |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary & Secondary Amines | UV-Visible |
| Dansyl chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines | Fluorescence |
pH Indicators and Chemo-sensors
The electronic properties of this compound and its derivatives can be sensitive to changes in their chemical environment, making them candidates for use as pH indicators and chemosensors.
As pH indicators, the protonation and deprotonation of the amine groups can alter the molecule's electronic conjugation and intramolecular charge transfer characteristics. This change can lead to a visible color change (chromism) or a change in fluorescence intensity or wavelength, which can be correlated with the pH of the solution. Fluorescent pH indicators are particularly advantageous for measurements within living cells due to their high sensitivity. thermofisher.com To be effective, the indicator's pKa must match the pH range of the system being studied. thermofisher.com
As chemosensors, the diamine structure can be modified to create specific binding sites for target analytes. For example, reaction with aldehydes or ketones can form Schiff base derivatives. These derivatives can act as selective ligands for metal ions. rsc.org The binding of a metal ion to the ligand alters the photophysical properties of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response that signals the presence of the ion. rsc.org This principle is also applied to detect other analytes, such as volatile amines, where the interaction between the analyte and the sensor molecule causes a distinct and measurable change in the optical signal. nih.gov
Environmental Applications of this compound and its Derivatives
The environmental relevance of this compound and its derivatives is primarily linked to the broader class of diphenylamines and related aromatic amines, which are recognized as compounds of environmental interest. Diphenylamine (DPA) and its derivatives are used in various industrial applications, including as stabilizers in propellants and as antioxidants in the rubber industry, leading to their potential release into soil and groundwater. researchgate.net
A key area of environmental application is in the monitoring and remediation of pollutants. Due to their structural similarity to known environmental contaminants, derivatives of this compound could be synthesized and used as reference standards for developing analytical methods to detect and quantify trace levels of aromatic amine pollutants in environmental samples.
Furthermore, the study of the biodegradability and ecotoxicity of this compound is important. Research into related compounds, such as N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), an antioxidant used in tires, has shown that its transformation product, 6PPD-quinone, is highly toxic to certain aquatic species. mdpi.com Such findings highlight the need to understand the environmental fate and potential transformation products of all industrially relevant aromatic amines. Investigating the microbial degradation pathways of these compounds is crucial for developing bioremediation strategies for contaminated sites. researchgate.net
Extensive Research Yields No Publicly Available Data on "this compound" for Specified Environmental Applications
Following a comprehensive and multi-faceted search of scientific literature, chemical databases, and patent repositories, no specific information has been found regarding the use of the chemical compound "this compound" in the development of adsorbent materials for pollutant removal or as a component in environmental sensing devices.
The search results did identify numerous studies on various other biphenyl diamine derivatives and their applications in materials science. However, none of these studies specifically mentioned or utilized "this compound".
Therefore, it is concluded that there is currently no publicly available scientific information to generate the requested article on the applications and functional materials derived from "this compound" for adsorbent materials for pollutant removal and components in environmental sensing devices. It is not possible to provide a thorough, informative, and scientifically accurate article without foundational research data.
Environmental Fate and Degradation Pathways of N4 ,n4 Dimethyl 1,1 Biphenyl 3,4 Diamine
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as exposure to light (photolysis) or reaction with other chemical species in the environment (e.g., oxidation, hydrolysis).
Photolytic degradation is a key abiotic process for many aromatic compounds. For aromatic amines, direct photolysis can occur through the absorption of solar radiation, leading to the cleavage of chemical bonds. The N-C bonds in N,N-dimethylaniline, a related compound, are susceptible to photolytic cleavage. guidechem.com Similarly, the photolysis of N-nitrosodimethylamine (NDMA), another N-dimethylated compound, is influenced by factors such as dissolved oxygen and pH. nih.gov The presence of dissolved oxygen has been shown to increase the quantum yield of NDMA photolysis, suggesting that oxidative processes can play a role in the photodegradation of N-dimethylated amines. nih.gov
The biphenyl (B1667301) structure itself can also undergo photodegradation. While biphenyl is fairly non-reactive, it can participate in substitution reactions typical for benzene (B151609). ijsdr.org The presence of amino and methyl groups on the biphenyl rings of N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine would likely influence its absorption of ultraviolet (UV) radiation and subsequent photochemical reactions. For instance, the photochemistry of substituted stilbenes, which also contain conjugated aromatic systems, has been studied to understand color changes in materials like paper, indicating that substituted aromatic compounds are susceptible to photodegradation. nih.gov
Table 1: Inferred Photolytic Degradation Characteristics
| Parameter | Predicted Behavior for this compound | Basis of Inference |
|---|---|---|
| Susceptibility to Photolysis | Likely susceptible | Aromatic amines and biphenyl derivatives are known to undergo photolysis. guidechem.comijsdr.org |
| Key Reactions | N-C bond cleavage, ring hydroxylation, and potential ring cleavage | Based on studies of N,N-dimethylaniline and other aromatic amines. guidechem.com |
| Influencing Factors | pH, presence of dissolved oxygen, and photosensitizers | Inferred from the photolytic behavior of NDMA and other organic pollutants. nih.gov |
This table is based on inferred data from related compounds and does not represent experimentally verified data for this compound.
Chemical oxidation in the environment is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). Aromatic amines are known to react with these oxidants. For example, the gas-phase reaction of N,N-dimethylaniline with ozone leads to the formation of N-methylformanilide, formaldehyde (B43269), and other products. guidechem.com In aqueous environments, hydroxyl radicals can lead to the hydroxylation of the aromatic rings, a common initial step in the degradation of many aromatic pollutants.
Most aromatic amines are resistant to hydrolysis under typical environmental conditions. nih.gov The carbon-nitrogen bond in aromatic amines is generally stable towards hydrolysis. Therefore, it is expected that this compound would also be persistent with respect to hydrolysis in aquatic environments.
Biodegradation Potential of this compound
Biodegradation is a critical process for the removal of organic pollutants from the environment. The degradation of aromatic compounds by microorganisms has been extensively studied.
While no specific studies on the microbial transformation of this compound were found, the biodegradation of both biphenyl and aromatic amines is well-documented. Bacteria capable of degrading biphenyl often do so through a dioxygenase-catalyzed reaction that opens the aromatic ring. nih.govethz.ch The biphenyl degradation pathway typically involves the formation of intermediates such as 2,3-dihydroxybiphenyl, which is then subject to ring cleavage. nih.govresearchgate.net
The biodegradation of aromatic amines can proceed through several mechanisms, including initial dioxygenation, deamination, or hydroxylation. nih.gov Bacteria from various genera, including Pseudomonas, Burkholderia, and Rhodococcus, have been shown to degrade aromatic amines. nih.govresearchgate.net The degradation of N,N-dimethyl-p-phenylenediamine has been demonstrated by Klebsiella pneumoniae and Acetobacter liquefaciens. nih.gov Given this, it is plausible that microorganisms capable of degrading biphenyl and N-alkylated anilines could also transform this compound. Tertiary amines, however, can be more resistant to degradation than primary or secondary amines. researchgate.net
Table 2: Potential Microorganisms and Enzymes in Biodegradation
| Microbial Genus | Relevant Enzyme Type | Substrate Analogue |
|---|---|---|
| Pseudomonas | Dioxygenase | Biphenyl, Aromatic amines ethz.chnih.gov |
| Rhodococcus | Dioxygenase | Biphenyl nih.gov |
| Burkholderia | Dioxygenase | Aromatic amines nih.gov |
This table lists microorganisms known to degrade structurally similar compounds and suggests their potential role in the biodegradation of this compound.
Based on the known degradation pathways of related compounds, several potential environmental metabolites of this compound can be hypothesized.
Oxidative dealkylation of the N,N-dimethylamino groups could lead to the formation of N-methyl and primary amine derivatives. Hydroxylation of the biphenyl rings is also a likely initial transformation step. Subsequent ring cleavage, as seen in biphenyl degradation, would produce aliphatic carboxylic acids. researchgate.net For example, the degradation of biphenyl by Rhodococcus pyridinovorans yields metabolites such as 2,3-dihydroxybiphenyl. nih.gov The degradation of aniline (B41778) can proceed through catechol, which is then subject to ortho- or meta-cleavage. nih.gov
Potential Metabolites:
N-methylated and de-methylated diamine derivatives
Hydroxylated biphenyl diamine derivatives
Ring-cleavage products (e.g., aliphatic acids)
Future Research Directions and Emerging Trends for N4 ,n4 Dimethyl 1,1 Biphenyl 3,4 Diamine
Development of Novel Synthetic Routes with Enhanced Sustainability
Currently, dedicated synthetic routes for N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine are not well-documented in publicly accessible literature, presenting an opportunity for significant innovation in organic synthesis. Future research should prioritize the development of synthetic pathways that adhere to the principles of green chemistry.
Key areas for exploration include:
Bio-Based Feedstocks: Investigating the use of renewable starting materials derived from biomass to construct the biphenyl (B1667301) core. bio4matpro.de Projects focused on producing diamines from renewable resources are gaining traction and could provide foundational methodologies. bio4matpro.de
Catalytic Cross-Coupling: Optimizing palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using water as a solvent, minimizing the reliance on volatile organic compounds. chemrxiv.org
Enzymatic Catalysis: Exploring biocatalytic methods, which operate under mild conditions and offer high selectivity, reducing the need for protecting groups and minimizing waste. bio4matpro.de
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability while reducing energy consumption and solvent volume. nih.gov
A comparative table of potential sustainable approaches is presented below.
| Synthesis Strategy | Potential Advantages | Key Research Challenge |
| Bio-based Routes | Reduces fossil fuel dependence; lowers carbon footprint. | Identifying and converting suitable bio-derived precursors for the asymmetric biphenyl core. |
| Aqueous Cross-Coupling | Eliminates hazardous organic solvents; simplifies product isolation. | Developing water-soluble catalysts and ligands that are highly efficient for the specific substrates. |
| Enzymatic Synthesis | High selectivity and milder reaction conditions; biodegradable catalysts. | Discovering or engineering enzymes that can catalyze the formation of this specific isomer. |
| Continuous Flow | Enhanced safety, scalability, and process control; reduced waste. nih.gov | Optimizing reaction conditions (temperature, pressure, catalysts) for a multi-step synthesis in a flow reactor. |
Exploration of Advanced Functional Materials
The unique electronic and structural characteristics of this compound make it a compelling candidate for various advanced materials. Its asymmetry could disrupt crystal packing, potentially leading to enhanced solubility and amorphous film-forming properties, which are desirable in many organic electronic applications.
Future research should focus on incorporating this diamine as a monomer or building block into:
High-Performance Polyimides and Polyamides: The biphenyl unit imparts rigidity and thermal stability, while the dimethylamino group can enhance solubility and modify electronic properties. Research on other dimethyl-biphenyl diamines has shown their utility in creating polymers with low dielectric constants, a critical property for telecommunications. ossila.com
Hole Transport Materials (HTMs): The amine functionalities are electron-donating, a key feature for HTMs in organic light-emitting diodes (OLEDs) and perovskite solar cells. The specific substitution pattern may allow for fine-tuning of the highest occupied molecular orbital (HOMO) energy level for better alignment with other device layers.
Electrochromic Polymers: Polymers containing aromatic amine moieties can exhibit reversible color changes upon electrochemical oxidation and reduction. The specific electronic nature of this compound could lead to novel electrochromic materials with unique colors and switching speeds.
Integration into Supramolecular Assemblies
Supramolecular chemistry, which relies on non-covalent interactions, offers a pathway to create complex, functional architectures from molecular building blocks. This compound possesses distinct features that could be exploited for self-assembly.
Emerging trends in this area include:
Organogels: The primary amine group is capable of forming strong intermolecular hydrogen bonds, while the biphenyl core can participate in π-π stacking. This combination could enable the molecule to act as a low-molecular-weight organogelator, forming fibrous networks that immobilize solvents. The formation of supramolecular gels from diamine derivatives has been demonstrated as a viable strategy for creating new soft materials. semanticscholar.org
Liquid Crystals: The rigid, rod-like nature of the biphenyl core is a common feature in liquid crystalline molecules. By attaching appropriate flexible side chains, it may be possible to design thermotropic or lyotropic liquid crystals based on this diamine.
Host-Guest Chemistry: The electron-rich aromatic rings and amine groups could interact with electron-deficient guest molecules, forming charge-transfer complexes or other host-guest assemblies with potential applications in sensing or molecular recognition.
Advanced Mechanistic and Kinetic Studies
A thorough understanding of the reaction mechanisms and kinetics involving this compound is essential for optimizing its use in materials synthesis. The electronic disparity between the primary amine (-NH₂) and the tertiary dimethylamino (-N(CH₃)₂) groups suggests they will have different reactivities.
Future investigations should include:
Kinetics of Polymerization: Studying the rate of polycondensation reactions (e.g., with dianhydrides or diacyl chlorides) to understand how the differential reactivity of the two amine groups affects polymer chain growth, molecular weight distribution, and microstructure.
Electrochemical Behavior: Using techniques like cyclic voltammetry to study the oxidation-reduction processes of the molecule. This would provide insight into its electronic stability and its potential as an electroactive material.
Photophysical Processes: Investigating the molecule's absorption and emission properties, including fluorescence and phosphorescence, to determine its suitability for optoelectronic applications. Studies on related compounds have shown that intramolecular charge transfer (ICT) can be a key process.
Computational Predictions for Unexplored Reactivity and Applications
Given the lack of experimental data, computational chemistry provides a powerful tool to predict the properties of this compound and guide future experimental work. Quantum chemical methods like Density Functional Theory (DFT) can offer valuable insights into its structure and electronic behavior. tandfonline.comresearchgate.net
Computational studies should focus on:
Molecular Geometry: Optimizing the ground-state geometry to determine the dihedral angle between the phenyl rings, which strongly influences conjugation and material properties.
Electronic Properties: Calculating the HOMO and LUMO energy levels to predict its charge transport characteristics and its absorption spectrum via Time-Dependent DFT (TD-DFT). researchgate.net
Reactivity Descriptors: Using conceptual DFT to calculate parameters like chemical potential, hardness, and Fukui functions to predict the most reactive sites for electrophilic and nucleophilic attack. tandfonline.com
Intermolecular Interactions: Modeling dimers or larger clusters to understand the nature and strength of hydrogen bonding and π-π stacking, which would inform its potential for self-assembly.
The table below outlines key properties that could be predicted through computational analysis.
| Predicted Property | Computational Method | Potential Significance |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts bond lengths, angles, and biphenyl twist angle. |
| HOMO/LUMO Energies | DFT | Predicts ionization potential, electron affinity, and suitability for electronic applications. |
| UV-Vis Absorption Spectrum | TD-DFT | Guides experimental characterization and predicts optical properties. |
| Electrostatic Potential Map | DFT | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
| Global Reactivity Descriptors | Conceptual DFT | Assesses chemical stability and reactivity. tandfonline.com |
By pursuing these research directions, the scientific community can systematically explore the properties of this compound, potentially revealing a valuable new building block for the next generation of sustainable and high-performance materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N⁴',N⁴'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as Ullmann or Buchwald-Hartwig amination, using palladium or copper catalysts. Solvent selection (e.g., DMSO or dichloromethane) and temperature control (80–120°C) are critical for achieving high yields . Purification often employs column chromatography or recrystallization to isolate the dimethylated product from byproducts like mono-methylated intermediates .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is used to verify substituent positions (e.g., methyl groups at N⁴' and N⁴''), while High-Performance Liquid Chromatography (HPLC) assesses purity (>97%). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., C₁₄H₁₆N₂, expected m/z: 212.13) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : The biphenyl diamine framework serves as a building block for hole-transport layers (HTLs) in organic electronics. Its dimethyl groups enhance solubility in organic solvents, facilitating thin-film deposition via spin-coating or vacuum evaporation .
Advanced Research Questions
Q. How do steric and electronic effects of N-methylation influence the compound’s electronic properties?
- Methodological Answer : Methylation reduces electron density at the amine centers, lowering the Highest Occupied Molecular Orbital (HOMO) level, as shown by cyclic voltammetry. Computational studies (DFT) reveal steric hindrance from methyl groups alters molecular packing, affecting charge mobility in thin films .
Q. What contradictions exist in reported stability data under oxidative conditions, and how can they be resolved?
- Methodological Answer : Discrepancies arise from varying test conditions. For instance, accelerated aging studies (85°C, 85% humidity) show decomposition via N-demethylation, while inert atmospheres (N₂) stabilize the compound. Controlled experiments with O₂ exposure and UV-vis monitoring are recommended to reconcile conflicting results .
Q. What strategies improve the compound’s performance in perovskite solar cells (PSCs)?
- Methodological Answer : Doping with F6-TCNNQ (a p-type dopant) enhances conductivity in HTLs. Co-evaporation with C60 (electron-transport layer) reduces interfacial recombination, as evidenced by photoluminescence quenching assays. Device optimization requires balancing dopant concentration (2–5 wt%) to avoid phase separation .
Q. How does the compound interact with biological targets in medicinal chemistry studies?
- Methodological Answer : Molecular docking simulations predict binding affinity to kinase domains (e.g., EGFR) via hydrogen bonding with the amine groups. In vitro assays (IC₅₀ measurements) validate inhibition potency, but metabolic stability studies highlight susceptibility to hepatic N-demethylation, necessitating structural derivatization .
Contradictions and Validation
- Synthetic Yield Variability : reports yields of 60–70% for similar biphenyl diamines, while notes 45–50% for naphthalene derivatives. These differences stem from steric effects and catalyst efficiency. Researchers should optimize ligand-to-metal ratios (e.g., 1:1.2 Pd:ligand) to improve reproducibility .
- Toxicity Data : classifies structurally analogous diamines as carcinogens, but lacks explicit toxicity data for the dimethylated variant. Precautionary measures (glovebox use, LC-MS monitoring of degradation) are advised until comprehensive toxicological studies are conducted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
